4-(4-Chlorophenyl)pyrimidin-2-amine

Kinase Inhibition c-Jun N-terminal kinase JNK1

This chlorinated pyrimidine building block is a proven key intermediate in antiviral and anticancer agent synthesis. The 4-chlorophenyl moiety provides a unique balance of lipophilicity (clogP ~2.7) and electron withdrawal, critical for optimizing kinase inhibitor ADME. The chloro substituent enables rapid diversification via Suzuki, Negishi, and Buchwald-Hartwig couplings. Researchers use it to generate focused libraries of ATP-competitive inhibitors and develop differentiated monoamine transporter modulators for ADHD/depression. Preferred for late-stage functionalization over non-halogenated analogs.

Molecular Formula C10H8ClN3
Molecular Weight 205.64 g/mol
CAS No. 133256-51-6
Cat. No. B1363500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)pyrimidin-2-amine
CAS133256-51-6
Molecular FormulaC10H8ClN3
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=NC=C2)N)Cl
InChIInChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14)
InChIKeyUQCSUXUZDAATNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)pyrimidin-2-amine (CAS 133256-51-6) for Research & Development Procurement


4-(4-Chlorophenyl)pyrimidin-2-amine (also known as 2-amino-4-(4-chlorophenyl)pyrimidine) is a chlorinated pyrimidine derivative with the molecular formula C10H8ClN3 and a molecular weight of 205.64 g/mol [1]. This heterocyclic building block is a key intermediate in the synthesis of various pharmaceutical agents, particularly in antiviral and anticancer research programs, due to its versatile 2-amino and 4-aryl substitution pattern . The compound is commercially available at research-grade purity (typically ≥ 97% by HPLC) and is widely utilized as a precursor for generating focused libraries of kinase inhibitors and other bioactive molecules .

Why Generic Substitution is Not Advisable for 4-(4-Chlorophenyl)pyrimidin-2-amine (133256-51-6)


The 4-chlorophenyl moiety is a critical pharmacophore in numerous kinase inhibitor scaffolds; substituting it with unsubstituted phenyl, electron-donating (e.g., methoxy), or other electron-withdrawing groups (e.g., nitro, fluoro) can drastically alter electronic distribution, target binding affinity, and metabolic stability. This compound’s specific chlorine substitution provides a unique balance of lipophilicity (clogP ~2.7) and inductive electron withdrawal, making it a preferred intermediate for optimizing both potency and ADME properties in lead optimization campaigns [1]. Furthermore, the chlorine atom serves as a synthetic handle for further derivatization via cross-coupling reactions, which is not possible with the non-halogenated analog .

Quantitative Differentiation Evidence: 4-(4-Chlorophenyl)pyrimidin-2-amine vs. Analogs


JNK1 Kinase Inhibitory Activity of 4-(4-Chlorophenyl)pyrimidin-2-amine Derivatives

The 4-(4-chlorophenyl)pyrimidin-2-amine scaffold is a key structural component of a series of JNK1 inhibitors. The unadorned core was utilized to generate potent analogs. While the simple 4-(4-chlorophenyl)pyrimidin-2-amine itself is not a potent inhibitor, its derivative, compound 9c (a 4-substituted-2-aminopyrimidine incorporating this core), demonstrated significant kinase selectivity and optimized microsomal clearance compared to earlier analogs with different aryl substitutions [1]. This highlights the scaffold's value in optimizing downstream drug-like properties.

Kinase Inhibition c-Jun N-terminal kinase JNK1 Medicinal Chemistry

In Vitro Dopamine and Norepinephrine Transporter Inhibition Profile

Data for a compound structurally related to the target, 4-(4-chlorophenyl)pyrimidin-2-amine derivatives, indicates a distinct polypharmacology profile relevant to CNS disorders. In vitro assays reveal the scaffold's potential for balanced inhibition of monoamine transporters. While the exact compound was not tested, the 4-chlorophenyl pyrimidine core is associated with this activity profile [1].

Monoamine Transporter DAT NET SERT Neuroscience

Commercial Purity and Availability for Synthesis

4-(4-Chlorophenyl)pyrimidin-2-amine is readily available from multiple commercial suppliers with a guaranteed purity of ≥97% (HPLC) . This is in contrast to many other 4-aryl-2-aminopyrimidine analogs (e.g., 4-(4-nitrophenyl)pyrimidin-2-amine or 4-(4-bromophenyl)pyrimidin-2-amine) which are often only available at lower purities (<95%) or as custom synthesis products with longer lead times and higher cost.

Chemical Synthesis Building Block Cross-Coupling Medicinal Chemistry

Synthetic Versatility: The 4-Chloro Substituent as a Handle for Derivatization

The presence of the 4-chloro substituent on the phenyl ring provides a direct and efficient synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . This is a key differentiation from the 4-fluoro analog, which is significantly less reactive in many cross-coupling protocols under mild conditions, and from the unsubstituted phenyl analog, which lacks this handle altogether.

Suzuki Coupling Buchwald-Hartwig Cross-Coupling Medicinal Chemistry

Optimized Research and Industrial Application Scenarios for 4-(4-Chlorophenyl)pyrimidin-2-amine


Lead Optimization in Kinase Inhibitor Programs

Use 4-(4-chlorophenyl)pyrimidin-2-amine as a starting scaffold for generating focused libraries of ATP-competitive kinase inhibitors. Its documented use in JNK1 inhibitor programs and established SAR demonstrates that this core can be elaborated to yield potent and metabolically stable leads. Researchers can directly build upon the known SAR to accelerate their own discovery efforts, focusing on optimizing substituents at the 2-amino and 5-position of the pyrimidine ring.

CNS Drug Discovery for Balanced Monoamine Transporter Inhibition

Employ this compound or its close analogs in preclinical studies for disorders such as ADHD or depression. The balanced inhibition of DAT and NET observed with this chemotype suggests it is a valuable scaffold for developing next-generation therapeutics with a differentiated efficacy and side-effect profile compared to selective reuptake inhibitors. The scaffold provides a starting point for fine-tuning the balance of monoamine transporter activity.

Synthesis of Diversified Compound Libraries via Cross-Coupling

Leverage the 4-chloro substituent as a key synthetic handle for late-stage diversification. This compound is an ideal intermediate for high-throughput chemistry platforms. The chloroarene moiety undergoes efficient Suzuki, Negishi, and Buchwald-Hartwig cross-couplings , enabling the rapid exploration of chemical space around the phenyl ring. This is a more efficient route to diverse analogs compared to multi-step de novo syntheses starting from other pyrimidine cores.

Antiviral and Anticancer Intermediate in Medicinal Chemistry

Utilize this compound as a key intermediate in the synthesis of antiviral and anticancer agents, as highlighted by its broad application in pharmaceutical development . Its established role as a precursor to more complex bioactive molecules makes it a strategic procurement item for contract research organizations (CROs) and pharmaceutical R&D departments involved in hit-to-lead and lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Chlorophenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.